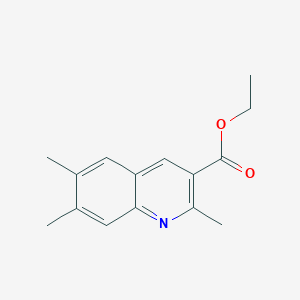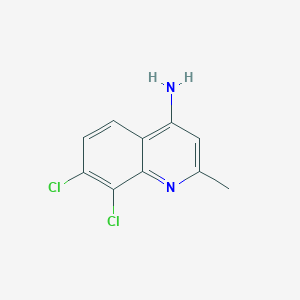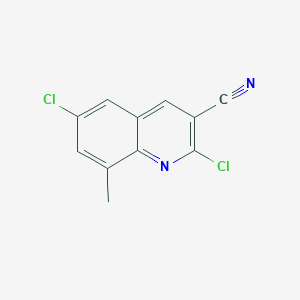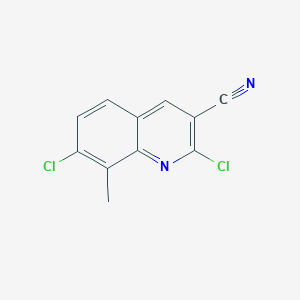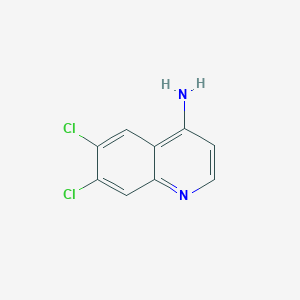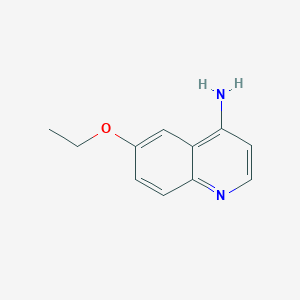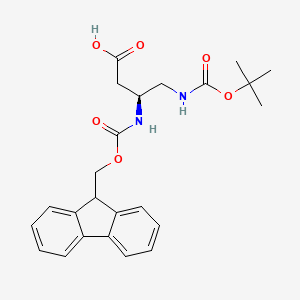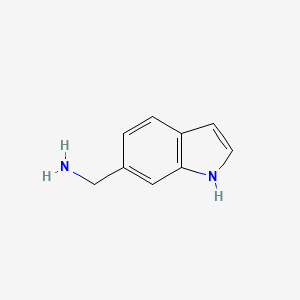
1H-Indol-6-methanamin
Übersicht
Beschreibung
1H-Indole-6-methanamine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry .
Wissenschaftliche Forschungsanwendungen
1H-Indole-6-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Indole derivatives, including 1H-Indole-6-methanamine, are investigated for their potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Indole derivatives, which include 1h-indole-6-methanamine, are known to bind with high affinity to multiple receptors . This suggests that 1H-Indole-6-methanamine may interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-6-methanamine may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is a signaling molecule produced by both bacteria and plants, suggesting that 1h-indole-6-methanamine may influence various biochemical pathways related to these biological systems .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 1H-Indole-6-methanamine may exert a variety of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1H-Indole-6-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-6-methanamine, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
1H-Indole-6-methanamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling . Additionally, they can influence the expression of genes related to cell growth and apoptosis, impacting cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of 1H-Indole-6-methanamine involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-6-methanamine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These changes can impact the duration and intensity of the compound’s effects.
Dosage Effects in Animal Models
The effects of 1H-Indole-6-methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, indole derivatives have been shown to have a dose-dependent effect on the inhibition of tumor growth in animal models . Excessive doses can result in toxicity and damage to vital organs.
Metabolic Pathways
1H-Indole-6-methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1H-Indole-6-methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For example, indole derivatives can be transported across cell membranes by organic cation transporters, influencing their intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 1H-Indole-6-methanamine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the mitochondria, where they can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-6-methanamine can be synthesized through various methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units. Another method includes the Buchwald–Hartwig amination followed by C–H activation to form the indole structure .
Industrial Production Methods: Industrial production of 1H-Indole-6-methanamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-6-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indole-6-carboxaldehyde.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and amine derivatives, which can have significant biological and pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Tryptamine: Another indole derivative with similar biological activities.
Serotonin: A neurotransmitter derived from tryptophan, structurally related to 1H-Indole-6-methanamine.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 1H-Indole-6-methanamine is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
IUPAC Name |
1H-indol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRUNQWZZOXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589400 | |
| Record name | 1-(1H-Indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-17-5 | |
| Record name | 1-(1H-Indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indol-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

